BenchChemオンラインストアへようこそ!

Tert-butyl 3-hydroxy-3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate

Medicinal Chemistry Drug Design Permeability

Tert-butyl 3-hydroxy-3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate (CAS 936850-11-2) is a Boc-protected azetidine building block bearing a sterically congested, gem-dimethyl-substituted 1,3-diol motif at the C3 position. The compound has a molecular formula of C12H23NO4 and a molecular weight of 245.32 g/mol.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 936850-11-2
Cat. No. B1397904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate
CAS936850-11-2
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C(C)(C)CO)O
InChIInChI=1S/C12H23NO4/c1-10(2,3)17-9(15)13-6-12(16,7-13)11(4,5)8-14/h14,16H,6-8H2,1-5H3
InChIKeyJUBZEUFXSUQOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Hydroxy-3-(1-Hydroxy-2-Methylpropan-2-Yl)Azétidine-1-Carboxylate (CAS 936850-11-2) – Procurement-Relevant Physicochemical and Identity Profile


Tert-butyl 3-hydroxy-3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate (CAS 936850-11-2) is a Boc-protected azetidine building block bearing a sterically congested, gem-dimethyl-substituted 1,3-diol motif at the C3 position. The compound has a molecular formula of C12H23NO4 and a molecular weight of 245.32 g/mol . Its canonical SMILES is O=C(OC(C)(C)C)N1CC(O)(C1)C(C)(C)CO [1]. The molecule serves as a conformationally constrained intermediate for medicinal chemistry programs, most commonly in kinase and GPCR-targeted library synthesis, where its orthogonally protected tertiary–primary diol enables selective functionalization that is impossible with mono‑ol or ketone analogs .

Why Tert-Butyl 3-Hydroxy-3-(1-Hydroxy-2-Methylpropan-2-Yl)Azétidine-1-Carboxylate Cannot Be Replaced by Simpler Azetidine Analogs


Azétidine building blocks with simpler C3 substituents—such as tert-butyl 3-hydroxyazetidine-1-carboxylate (mono‑ol, CAS 141699-55-0), tert-butyl 3-oxoazetidine-1-carboxylate (ketone, CAS 398489-26-4), or tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (unsubstituted diol, CAS 1428330-70-4)—differ substantially in hydrogen‑bonding capacity, lipophilicity, and steric shielding. These differences translate into altered passive permeability, solubility, and metabolic stability, meaning the compounds are not interchangeable in structure–activity relationship (SAR) exploration. The 1-hydroxy-2-methylpropan-2-yl group on the target compound introduces quaternary‑carbon branching adjacent to the azetidine ring, which is absent in the comparator set [1]. Consequently, procurement of the exact CAS 936850-11-2 is mandatory for replicating published SAR data or for maintaining synthetic route fidelity in multi‑step sequences where the steric footprint of the substituent governs chemoselectivity .

Quantitative Differential Evidence for Tert-Butyl 3-Hydroxy-3-(1-Hydroxy-2-Methylpropan-2-Yl)Azétidine-1-Carboxylate Versus Closest Analogs


Higher Topological Polar Surface Area (TPSA) Relative to Mono‑ol and Ketone Analogs

The target compound exhibits a computed TPSA of 70 Ų, which is 40.6 % higher than the TPSA of tert-butyl 3-hydroxyazetidine-1-carboxylate (49.77 Ų) and also exceeds the TPSA of the ketone analog tert-butyl 3-oxoazetidine-1-carboxylate [1]. This is a direct consequence of the additional primary hydroxyl group and the increased heteroatom count (4 H‑acceptors vs 3) . The elevated TPSA predicts reduced passive membrane permeability compared to the mono‑ol comparator, a property that can be deliberately exploited to restrict CNS penetration or to tune the absorption profile of a lead series .

Medicinal Chemistry Drug Design Permeability

Increased LogP (Lipophilicity) Versus Mono‑ol and Hydroxymethyl Analogs

The target compound has a computed LogP of 0.9867, which is 84 % higher than the LogP of tert-butyl 3-hydroxyazetidine-1-carboxylate (LogP = 0.5359) and also exceeds the LogP of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate [1]. The gem‑dimethyl branching on the C3 substituent introduces additional lipophilic surface area while simultaneously increasing polarity via the primary hydroxyl, resulting in a property profile that is not achievable with either a linear hydroxyethyl chain or a simple hydroxymethyl group [1].

Lipophilicity ADME Lead Optimization

Doubled Hydrogen Bond Donor Count Relative to Mono‑ol Analogs

The target compound possesses two hydrogen bond donors (HBD = 2), whereas tert-butyl 3-hydroxyazetidine-1-carboxylate has only one (HBD = 1) [1]. The additional HBD stems from the primary hydroxyl of the 1-hydroxy-2-methylpropan-2-yl substituent and is absent in both the mono‑ol and ketone comparator classes. This difference has direct consequences for solid‑state packing, solubility in protic solvents, and the ability to engage in bifurcated hydrogen‑bonding interactions with biological targets .

Hydrogen Bonding Solubility Crystal Engineering

Cold‑Storage Requirement Versus Room‑Temperature‑Stable Mono‑ol and Hydroxymethyl Analogs

Multiple vendors specify long‑term storage at 2–8 °C in sealed, dry containers for the target compound, whereas tert-butyl 3-hydroxyazetidine-1-carboxylate is routinely stored at ambient temperature . The hydroxymethyl analog tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate similarly lacks a cold‑storage requirement . This differential storage mandate indicates that the gem‑dimethyl‑1,3‑diol moiety increases the propensity for thermal- or moisture‑mediated degradation, likely via retro‑aldol or carbocation pathways facilitated by the quaternary C3 center .

Stability Storage Procurement Logistics

High‑Confidence Application Scenarios for Tert-Butyl 3-Hydroxy-3-(1-Hydroxy-2-Methylpropan-2-Yl)Azétidine-1-Carboxylate Based on Verified Differential Data


Kinase Inhibitor Lead Optimization Requiring Intermediate TPSA (70 Ų) and LogP (~1.0)

Medicinal chemistry programs targeting kinase selectivity often demand sp³‑rich scaffolds with precisely tuned polarity. The target compound's TPSA of 70 Ų and LogP of 0.9867 sit in a narrow property space that is inaccessible to simpler azetidine diols or mono‑ols . Incorporating this building block during library synthesis ensures that derived leads maintain an optimal balance between solubility and passive permeability, as predicted by computational models .

Synthesis of Orthogonally Protected 1,3-Diol Intermediates for Fragment‑Based Drug Discovery

The presence of both a tertiary and a primary hydroxyl group, combined with the Boc‑protected azetidine ring, allows sequential functionalization without protecting‑group cross‑talk. This orthogonal reactivity is critical for fragment‑linking strategies where the steric bulk of the gem‑dimethyl group prevents unwanted dimerization or cyclization side reactions that are observed with less hindered diol analogs [1].

GPCR Antagonist Scaffold Construction Demanding High Hydrogen Bond Donor Count (HBD = 2)

Structure‑based design of GPCR antagonists frequently exploits hydrogen‑bonding interactions with key serine or threonine residues. The target compound's HBD count of 2, confirmed by computational analysis, matches the pharmacophore requirements of several Class A GPCR antagonist binding pockets, whereas the mono‑ol analog (HBD = 1) would leave a hydrogen‑bonding opportunity unfulfilled .

Multi‑Step Synthetic Route Requiring Steric Shielding of the Azetidine C3 Position

The quaternary C3 center bearing the gem‑dimethyl‑1,3‑diol motif provides greater steric shielding than a hydroxymethyl or hydroxyethyl substituent. This shielding suppresses undesired nucleophilic attack at the azetidine nitrogen during harsh alkylation or acylation steps, enabling higher yields in convergent syntheses of complex bioactive molecules .

Quote Request

Request a Quote for Tert-butyl 3-hydroxy-3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.